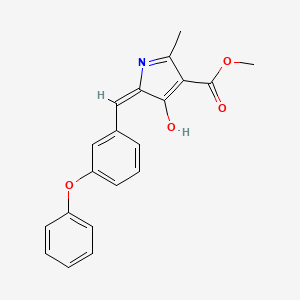![molecular formula C15H20N2O4 B5975249 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)
4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione, commonly known as Diketopiperazine (DKP), is a cyclic dipeptide that has gained significant attention in the scientific community due to its diverse range of biological activities. DKP has been found to exhibit potent antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, making it an ideal candidate for drug development.
作用機序
The mechanism of action of 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione is not fully understood; however, studies have suggested that 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione exerts its biological activities through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes, leading to a reduction in oxidative stress. Additionally, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to exhibit a diverse range of biochemical and physiological effects. Studies have shown that 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the major advantages of using 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione in lab experiments is its diverse range of biological activities, making it an ideal candidate for drug development. Additionally, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione is relatively easy to synthesize and has been found to exhibit low toxicity in animal models. However, one of the limitations of using 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione in lab experiments is its poor solubility in water, which can limit its bioavailability.
将来の方向性
There are several future directions for the research and development of 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione. One of the most promising areas of research is the development of 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione-based drugs for the treatment of cancer. Additionally, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione and its potential therapeutic applications.
Conclusion:
In conclusion, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione is a cyclic dipeptide that exhibits a diverse range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been extensively studied for its potential therapeutic applications in various fields of medicine. Although there are some limitations to using 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione in lab experiments, its diverse range of biological activities makes it an ideal candidate for drug development. Further research is needed to fully understand the potential therapeutic applications of 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione and its mechanism of action.
合成法
4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione can be synthesized through various methods, including the reaction of an amino acid with a diketene or by cyclization of a dipeptide. One of the most commonly used methods for synthesizing 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione is through the reaction of N-carboxyanhydride (NCA) with an amine. This method has been found to be efficient and cost-effective, making it a preferred method for synthesizing 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione.
科学的研究の応用
4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. Studies have shown that 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-[2-(2-hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-7-3-8(2)15(21)13(14(7)20)10(16)4-9-5-11(18)17-12(19)6-9/h7-9,16,20H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFYSQFHLTBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(=C1O)C(=N)CC2CC(=O)NC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5975174.png)
![3-cyclopentyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5975182.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5975206.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5975209.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![(2-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5975223.png)
![1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)
![1-[2-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B5975242.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)
